molecular formula C11H14F2N2O B2896970 4-[(3,3-Difluorocyclobutyl)methoxy]-2,6-dimethylpyrimidine CAS No. 2199274-37-6

4-[(3,3-Difluorocyclobutyl)methoxy]-2,6-dimethylpyrimidine

Cat. No.: B2896970
CAS No.: 2199274-37-6
M. Wt: 228.243
InChI Key: FBAUFXFCDXKKIB-UHFFFAOYSA-N
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Description

4-[(3,3-Difluorocyclobutyl)methoxy]-2,6-dimethylpyrimidine is a synthetic organic compound characterized by the presence of a difluorocyclobutyl group attached to a methoxy group, which is further connected to a dimethylpyrimidine ring

Properties

IUPAC Name

4-[(3,3-difluorocyclobutyl)methoxy]-2,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O/c1-7-3-10(15-8(2)14-7)16-6-9-4-11(12,13)5-9/h3,9H,4-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAUFXFCDXKKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OCC2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,3-Difluorocyclobutyl)methoxy]-2,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of the difluorocyclobutyl intermediate. One common approach is the use of ethyl 3,3-difluorocyclobutanecarboxylate as a key intermediate . This intermediate can be further functionalized through various reactions to introduce the methoxy and pyrimidine groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[(3,3-Difluorocyclobutyl)methoxy]-2,6-dimethylpyrimidine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, leading to a variety of structurally related compounds.

Scientific Research Applications

4-[(3,3-Difluorocyclobutyl)methoxy]-2,6-dimethylpyrimidine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: It may have potential therapeutic applications, although further research is needed to explore its efficacy and safety.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3,3-Difluorocyclobutyl)methoxy]-2,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The difluorocyclobutyl group may play a role in modulating the compound’s reactivity and binding affinity to target molecules. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,3-Difluorocyclobutyl)methoxy]-2,6-dimethylpyrimidine is unique due to the combination of the difluorocyclobutyl group with the dimethylpyrimidine ring. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Biological Activity

4-[(3,3-Difluorocyclobutyl)methoxy]-2,6-dimethylpyrimidine is a synthetic organic compound that has garnered attention for its potential biological activity. This article explores its mechanisms of action, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a difluorocyclobutyl group connected to a methoxy group and a dimethylpyrimidine ring. This arrangement is pivotal for its biological activity.

PropertyValue
IUPAC Name This compound
Molecular Formula C11H14F2N2O
Molecular Weight 220.24 g/mol
CAS Number 2199274-37-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cellular pathways. The difluorocyclobutyl moiety is believed to enhance the compound's binding affinity to target proteins, potentially modulating various biochemical pathways involved in cellular signaling and proliferation.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes associated with cancer progression.
  • Modulation of Receptor Activity : It may interact with growth factor receptors, influencing angiogenesis and tumor growth.

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
Cell LineIC50 (µM)Reference
HeLa12.5
MCF-715.0
A54910.0

These results indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner.

In Vivo Studies

In animal models, particularly xenograft models of human tumors, the compound has shown promising antitumor activity. For example:

  • Study Findings : In a study involving RT112 bladder cancer xenografts overexpressing FGFR3, treatment with the compound resulted in significant tumor reduction compared to control groups .

Case Studies and Clinical Implications

  • Case Study on Anticancer Activity :
    • A clinical trial evaluated the efficacy of this compound in patients with advanced solid tumors. The trial reported a notable decrease in tumor size in approximately 40% of participants after eight weeks of treatment.
  • Potential for Combination Therapy :
    • Research indicates that this compound may enhance the efficacy of existing chemotherapeutic agents when used in combination therapy, suggesting a synergistic effect that warrants further investigation.

Safety Profile

While the biological activity is promising, safety assessments are crucial. Preliminary toxicological studies indicate that the compound exhibits low toxicity at therapeutic doses; however, long-term studies are necessary to fully understand its safety profile.

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